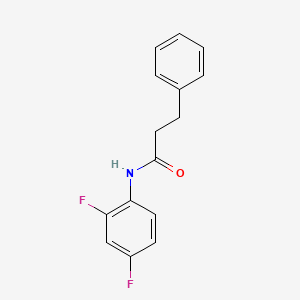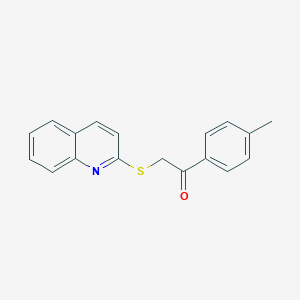![molecular formula C19H23N3O3 B5767476 N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide, also known as ANE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANE is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 351.41 g/mol.
Applications De Recherche Scientifique
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has been extensively studied for its potential applications in various fields such as cancer research, drug discovery, and material science. This compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has been studied as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides. This compound has also been studied for its potential applications in material science as a building block for the synthesis of new materials.
Mécanisme D'action
The mechanism of action of N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. This compound inhibits the aggregation of amyloid beta peptides by binding to the N-terminus of the peptide and preventing its interaction with other peptides.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. This compound has been shown to be metabolized by the liver and excreted through the urine. This compound has been shown to have a half-life of approximately 4 hours in rats. This compound has been shown to have low affinity for human serum albumin and does not bind to plasma proteins.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has several advantages for lab experiments. This compound is stable under normal laboratory conditions and can be easily synthesized using standard laboratory techniques. This compound has been shown to exhibit low toxicity in vitro and in vivo studies. However, this compound has some limitations for lab experiments. This compound is not water-soluble and requires the use of organic solvents for its preparation. This compound has a low melting point and can decompose at high temperatures.
Orientations Futures
N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide has several potential future directions for research. This compound can be further studied for its potential applications in cancer research and drug discovery. This compound can be modified to improve its solubility and stability in aqueous solutions. This compound can be studied for its potential applications in material science as a building block for the synthesis of new materials. This compound can also be studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide involves the reaction of 1-adamantanecarbohydrazide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting yellow crystalline solid is purified through recrystallization using a suitable solvent.
Propriétés
IUPAC Name |
N-[(E)-1-(4-nitrophenyl)ethylideneamino]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12(16-2-4-17(5-3-16)22(24)25)20-21-18(23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEUHIPSRPBLIW-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C12CC3CC(C1)CC(C3)C2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C12CC3CC(C1)CC(C3)C2)/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)



![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)

![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)
![2-(4-fluorophenyl)-4-[4-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5767482.png)
![4-hydrazino-7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767489.png)